molecular formula C7H11Cl B13201875 1-(Chloromethyl)-1-cyclopropylcyclopropane

1-(Chloromethyl)-1-cyclopropylcyclopropane

Cat. No.: B13201875
M. Wt: 130.61 g/mol
InChI Key: VPEVRNQMLNHHIO-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-cyclopropylcyclopropane is an organic compound characterized by the presence of a chloromethyl group attached to a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-cyclopropylcyclopropane typically involves the chloromethylation of cyclopropyl derivatives. One common method includes the reaction of cyclopropylmethanol with thionyl chloride (SOCl2) under controlled conditions to introduce the chloromethyl group. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3) can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1-cyclopropylcyclopropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted derivatives.

    Oxidation: The compound can be oxidized to form cyclopropylcarboxylic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the chloromethyl group can yield cyclopropylmethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Strong oxidizing agents in acidic or basic media.

    Reduction: Metal hydrides in anhydrous solvents.

Major Products:

  • Substituted cyclopropyl derivatives.
  • Cyclopropylcarboxylic acids.
  • Cyclopropylmethanol.

Scientific Research Applications

1-(Chloromethyl)-1-cyclopropylcyclopropane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-cyclopropylcyclopropane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify the cyclopropyl ring.

Comparison with Similar Compounds

    Cyclopropylmethanol: Similar structure but lacks the chloromethyl group.

    Cyclopropylcarboxylic Acid: Contains a carboxyl group instead of a chloromethyl group.

    1,1-Bis(chloromethyl)cyclopropane: Contains two chloromethyl groups attached to the cyclopropyl ring.

Uniqueness: 1-(Chloromethyl)-1-cyclopropylcyclopropane is unique due to the presence of both a cyclopropyl ring and a chloromethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C7H11Cl

Molecular Weight

130.61 g/mol

IUPAC Name

1-(chloromethyl)-1-cyclopropylcyclopropane

InChI

InChI=1S/C7H11Cl/c8-5-7(3-4-7)6-1-2-6/h6H,1-5H2

InChI Key

VPEVRNQMLNHHIO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CC2)CCl

Origin of Product

United States

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